6-Hydroxyfludrocortisone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

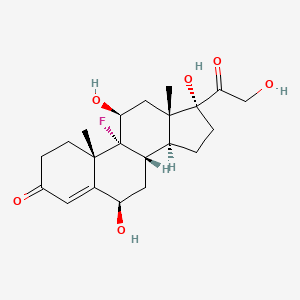

6-Hydroxyfludrocortisone is a synthetic corticosteroid derivative of fludrocortisone. It is characterized by the presence of a hydroxyl group at the 6th position of the steroid backbone. This compound is primarily known for its potent mineralocorticoid activity, which makes it useful in various medical applications, particularly in the treatment of conditions related to adrenal insufficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyfludrocortisone typically involves the hydroxylation of fludrocortisone. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position. The reaction conditions often require precise temperature control and the use of catalysts to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced chemical reactors and continuous flow systems is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyfludrocortisone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) for converting hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and halides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxyfludrocortisone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other corticosteroid derivatives.

Biology: Employed in studies related to steroid metabolism and hormone regulation.

Medicine: Investigated for its potential therapeutic effects in treating adrenal insufficiency and other hormonal disorders.

Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control processes

Mechanism of Action

6-Hydroxyfludrocortisone exerts its effects primarily through its interaction with mineralocorticoid receptors in the body. It promotes the reabsorption of sodium and the excretion of potassium in the renal distal tubules, leading to increased sodium retention and potassium loss. This action helps in maintaining electrolyte balance and blood pressure .

Comparison with Similar Compounds

Similar Compounds

Fludrocortisone: The parent compound, known for its potent mineralocorticoid activity.

Hydrocortisone: A corticosteroid with both glucocorticoid and mineralocorticoid activity.

Prednisolone: A glucocorticoid with anti-inflammatory properties.

Uniqueness

6-Hydroxyfludrocortisone is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its specificity and potency in certain applications, making it a valuable compound in both research and therapeutic contexts .

Biological Activity

6-Hydroxyfludrocortisone is a derivative of fludrocortisone, a synthetic mineralocorticoid widely used in clinical settings for its potent effects on electrolyte balance and blood pressure regulation. Understanding the biological activity of this compound involves examining its pharmacodynamics, therapeutic applications, and comparative efficacy with other corticosteroids.

This compound retains the core structure of fludrocortisone but includes a hydroxyl group at the 6-position. This modification affects its interaction with mineralocorticoid receptors (MR) and glucocorticoid receptors (GR). Fludrocortisone itself exhibits a mineralocorticoid potency that is 200-400 times greater than cortisol and a glucocorticoid potency approximately 5-10 times that of cortisol . The presence of the hydroxyl group in this compound may alter its binding affinity and metabolic stability compared to its parent compound.

Clinical Applications

-

Adrenal Insufficiency :

- Case Study : A study involving patients with primary adrenal insufficiency demonstrated that fludrocortisone (and by extension, potentially its derivatives) significantly improved sodium retention and reduced potassium levels, indicating effective mineralocorticoid activity .

- Dosage : Typical doses range from 50 to 75 µg daily, with adjustments based on electrolyte levels and clinical response.

-

Septic Shock :

- Research Findings : In critically ill patients with septic shock, the combination of hydrocortisone and fludrocortisone was shown to lower short-term mortality rates compared to placebo treatments . This suggests that this compound could play a role in managing severe systemic inflammatory responses.

-

Orthostatic Hypotension :

- Clinical Trials : Trials have indicated that fludrocortisone can alleviate symptoms of orthostatic hypotension, particularly in populations such as those with Parkinson's disease. While direct studies on this compound are sparse, the implications for similar efficacy exist based on its structural relationship to fludrocortisone .

Comparative Efficacy

The biological activity of this compound can be compared with other corticosteroids through various parameters:

| Compound | Mineralocorticoid Potency | Glucocorticoid Potency | Clinical Use Cases |

|---|---|---|---|

| Fludrocortisone | High | Moderate | Adrenal insufficiency, septic shock |

| Hydrocortisone | Moderate | High | Inflammatory conditions, adrenal insufficiency |

| This compound | Potentially similar | Lower than fludrocortisone | Needs further investigation |

Research Findings

Recent studies have focused on the long-term effects of fludrocortisone therapy, highlighting its role in managing electrolyte imbalances over extended periods. One study observed that higher doses correlated with increased sodium retention but also noted potential adverse effects such as hypertension and hypokalemia .

Properties

Molecular Formula |

C21H29FO6 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H29FO6/c1-18-5-3-11(24)7-14(18)15(25)8-13-12-4-6-20(28,17(27)10-23)19(12,2)9-16(26)21(13,18)22/h7,12-13,15-16,23,25-26,28H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21-/m0/s1 |

InChI Key |

JCSYMIOFBJPSQW-RNZUFMPVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H](C[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.